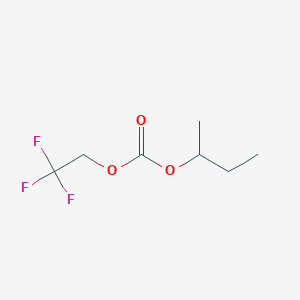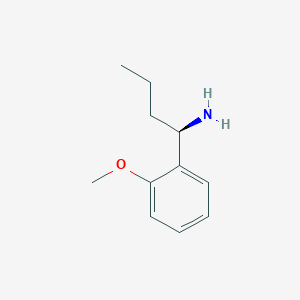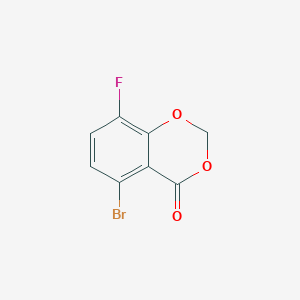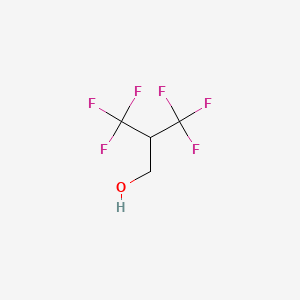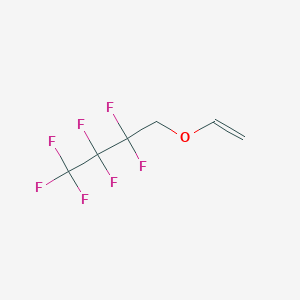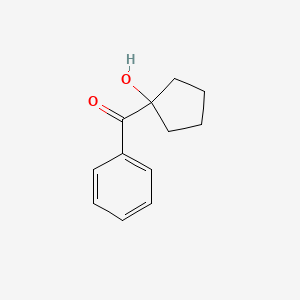
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C7H10F4O3. This compound is known for its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, lower reactivity, and unique interactions with biological systems, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the transesterification of commercially available titanium(IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol. This is followed by in situ transesterification of the mixed titanium(IV) alkoxides formed with diphenyl carbonate. The reaction conditions include the use of bases such as tetramethylammonium hydroxide, which ensures high selectivity and conversion rates .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of titanium(IV) alkoxides and diphenyl carbonate remains central to the process, with careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Transesterification: Reaction with other alcohols to form different carbonates.
Hydrolysis: Reaction with water to produce the corresponding alcohol and carbon dioxide.
Substitution: Reaction with nucleophiles to replace the isopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as tetramethylammonium hydroxide and lithium alkoxides. Reaction conditions often involve moderate temperatures and controlled environments to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various alkyl 2,2,3,3-tetrafluoropropyl carbonates and bis(2,2,3,3-tetrafluoropropyl) carbonate .
Scientific Research Applications
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications, including:
Chemistry: Used as a solvent in electrochemical power sources due to its high dielectric permittivity and low viscosity.
Biology: Investigated for its interactions with biological systems, particularly in drug delivery and pharmaceutical formulations.
Medicine: Potential use in the development of new therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, lubricants, and polymers.
Mechanism of Action
The mechanism of action of isopropyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the stability and reactivity of the compound, making it effective in various applications. The presence of fluorine atoms enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to unique therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2,3,3-tetrafluoropropyl carbonate
- Methyl 2,2,3,3-tetrafluoropropyl carbonate
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
Uniqueness
Isopropyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its specific isopropyl group, which imparts distinct physical and chemical properties compared to its ethyl and methyl counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions and stability .
Properties
Molecular Formula |
C7H10F4O3 |
|---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
propan-2-yl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C7H10F4O3/c1-4(2)14-6(12)13-3-7(10,11)5(8)9/h4-5H,3H2,1-2H3 |
InChI Key |
OVIKCIBOASSNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



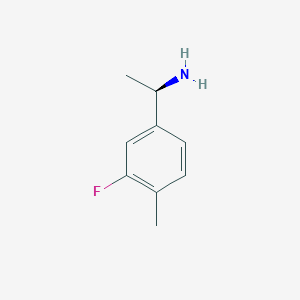
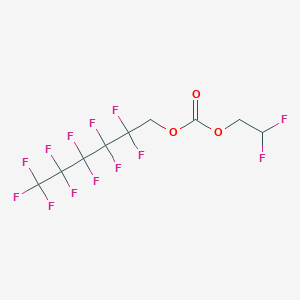
![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
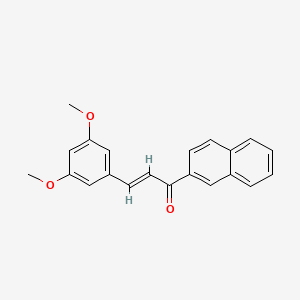
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)
